N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide is a complex organic compound that belongs to the class of substituted indazole derivatives. This compound exhibits potential biological activity, particularly in the field of medicinal chemistry, where it is being explored for its therapeutic applications. The structure of this compound suggests it may interact with various biological targets, making it a candidate for further research in drug development.
N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide can be classified as:
The synthesis of N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide involves several steps, typically starting from commercially available precursors. The methods can include:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity .
Key molecular data include:
N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide can undergo various chemical reactions typical of amides and aromatic compounds:
These reactions are significant for understanding its stability and reactivity in biological systems .
The mechanism of action for N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide is hypothesized to involve:
Data from biological evaluations are essential to confirm these mechanisms .
The physical properties of N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide include:
Chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into these properties .
N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide has potential applications in:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and therapeutic strategies .
This benzamide-indazole hybrid (CAS 920314-94-9) exemplifies advanced heterocyclic design in pharmaceutical discovery. Its structural architecture merges privileged scaffolds with documented bioactivity, positioning it as a versatile candidate for targeted therapeutic development. The compound's academic significance stems from its dual-targeting potential across oncology and inflammation, validated through rigorous kinase profiling and cellular assays [2] [4].
Systematic Nomenclature
The name follows Hantzsch-Widman heterocyclic nomenclature rules [3] :
Table 1: Structural Descriptors and Properties
Parameter | Value |
---|---|
CAS Registry | 920314-94-9 |
Molecular Formula | C21H17FN4O |
Exact Mass | 360.1386 Da |
XLogP | 2.8 (Predicted) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 74.9 Ų |
Structural TaxonomyThe molecule comprises three pharmacologically significant domains:
Table 2: Key Bonding Features and Stereoelectronic Properties
Structural Feature | Biological Significance |
---|---|
Indazole N2 Atom | Hydrogen bond acceptor in kinase ATP pockets |
Ortho-Amino Group (–NH2) | Hydrogen bond donor; metal coordination site |
Fluorine at C5 (Indazole) | Enhances metabolic stability and membrane penetration |
Benzamide Carbonyl | Forms critical H-bonds with hinge region residues |
Methylene Linker | Optimal 3-atom spacer for target engagement |
The 5-fluoroindazole moiety exhibits aromatic character with 10π-electron delocalization, while the ortho-aminophenyl group introduces rotational constraints that stabilize bioactive conformations. The fluorine atom induces an electron-withdrawing effect (+I effect), modulating the indazole ring's electrostatic potential [2] [6].
Pharmacophoric SynergyThe strategic fusion of indazole and benzamide scaffolds creates a bifunctional agent with enhanced target versatility:
Table 3: Comparative Bioactivity of Hybrid vs. Parent Scaffolds
Pharmacophore | Kinase IC50 (μM) | Cellular IC50 (μM) |
---|---|---|
Standalone Indazole | >10 (Aurora A) | >20 (HL-60) |
Simple Benzamide | 15.2 (FLT3) | 32.1 (MCF-7) |
Indazole-Benzamide Hybrid | 0.9 (Aurora A) | 1.4 (MCF-7) |
Mechanistic ProfileIn vitro profiling reveals dual mechanisms:1. Kinase Inhibition:- Aurora kinase A: IC50 = 0.9 μM (HL-60 leukemia)- FLT3: IC50 = 1.1 μM (AML models)- EGFR: IC50 = 1.4 μM (MCF-7 breast cancer) [2]Binding occurs via:- Indazole N2 interaction with hinge region backbone NH- Benzamide carbonyl H-bond to catalytic lysine- Fluorine-mediated hydrophobic contact with gatekeeper residue
Synthetic AccessibilityA 3-step synthesis enables modular derivatization [2] [5]:
Structure-Activity Relationship (SAR) Insights
Pharmacokinetic Optimization Potential
Table 4: Pharmacokinetic Parameters and Optimization Strategies
Parameter | Value | Improvement Strategy |
---|---|---|
Oral Bioavailability | 62% (Rat) | Prodrug design (amine masking) |
Plasma Half-life | 3.2 hr | CYP inhibition/structural blocking |
Cmax | 1.4 μg/mL | Nanoparticle encapsulation |
AUC0-24 | 12.3 μg·h/mL | Salt formation (hydrochloride) |
Hepatic Clearance | 28 mL/min/kg | Fluorine repositioning |
Therapeutic ImplicationsThe compound's dual kinase inhibition and cytokine suppression enable potential applications in:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1